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An In-Depth Technical Guide to the Reactivity Differences Between Terminal and Internal

Alkynes

Introduction
For researchers, scientists, and drug development professionals, a deep understanding of the

nuanced reactivity of alkynes is crucial for molecular design and synthesis. The position of the

carbon-carbon triple bond—whether at the end of a carbon chain (terminal) or within it (internal)

—fundamentally dictates its chemical behavior.[1] This distinction arises primarily from two key

factors: the presence of a uniquely acidic proton on the sp-hybridized carbon of terminal

alkynes and the different steric and electronic environments surrounding the triple bond.[1] This

guide provides a comprehensive technical comparison of terminal and internal alkynes across

several pivotal classes of chemical reactions, supported by experimental data and detailed

protocols.

Acidity and Acetylide Formation: The Defining
Feature of Terminal Alkynes
The most significant difference in reactivity is the acidity of the hydrogen atom attached to a

triply bonded carbon in a terminal alkyne.[2] The sp-hybridized carbon orbital has 50% s-

character, which is significantly higher than the s-character in sp² (33%) or sp³ (25%) hybridized

carbons.[3][4] This high s-character means the electrons in the sp orbital are held closer to the
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nucleus, increasing the electronegativity of the carbon and stabilizing the resulting conjugate

base, the acetylide anion.[4][5]

Internal alkynes lack this terminal hydrogen and therefore do not exhibit this acidic character.[6]

The ability to be deprotonated by a strong base makes terminal alkynes valuable precursors to

nucleophilic acetylide anions, which are powerful tools for forming new carbon-carbon bonds.

[3][4]

Data Presentation: Acidity of Hydrocarbons
Compound Type Hybridization Approximate pKa Relative Acidity

Alkyne (Terminal) sp ~25 1

Alkene sp² ~44 10⁻¹⁹

Alkane sp³ ~50 10⁻²⁵

Data sourced from references[3][5].

Logical Relationship: Acetylide Formation and Reaction
The following diagram illustrates the unique reaction pathway available to terminal alkynes

upon deprotonation.
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Caption: Reaction pathway unique to terminal alkynes via acetylide anion formation.
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Experimental Protocol: Synthesis of an Internal Alkyne
via Acetylide Alkylation
Objective: To synthesize 1-phenyl-1-hexyne from phenylacetylene and 1-bromobutane.

Materials:

Sodium amide (NaNH₂)

Liquid ammonia (NH₃)

Phenylacetylene

1-Bromobutane

Anhydrous diethyl ether

Ammonium chloride (saturated aqueous solution)

Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser

with drying tube)

Procedure:

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a dry-ice condenser under a nitrogen atmosphere.

Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 50 mL of

ammonia gas into the flask.

Slowly add 1.1 equivalents of sodium amide to the liquid ammonia with stirring.

Add 1.0 equivalent of phenylacetylene dropwise via the dropping funnel over 10 minutes. Stir

the resulting solution for 1 hour to ensure complete formation of the sodium acetylide.

Add 1.05 equivalents of 1-bromobutane dropwise. The reaction is exothermic; maintain the

temperature below -33 °C. After the addition is complete, allow the reaction mixture to stir for

3 hours as the ammonia evaporates.
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After the ammonia has evaporated, add 50 mL of anhydrous diethyl ether to the residue.

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer

over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield

the crude product.

Purify the product via column chromatography (silica gel, hexane) to obtain pure 1-phenyl-1-

hexyne.

Electrophilic Addition Reactions
Both terminal and internal alkynes undergo electrophilic additions, but the outcomes are

governed by regioselectivity and steric hindrance.

Catalytic Hydrogenation
Alkynes can be partially reduced to alkenes or fully reduced to alkanes. The distinction

between terminal and internal alkynes is critical for controlling the selectivity of semi-

hydrogenation.

Syn-Addition (cis-Alkene formation): Lindlar's catalyst (palladium poisoned with lead acetate

and quinoline) is used for the syn-addition of hydrogen, converting internal alkynes to cis-

alkenes.[7]

Anti-Addition (trans-Alkene formation): Dissolving metal reduction (e.g., sodium in liquid

ammonia) facilitates the anti-addition of hydrogen, yielding trans-alkenes from internal

alkynes.[8]

Full Hydrogenation (Alkane formation): Powerful catalysts like platinum or palladium on

carbon (Pd/C) will reduce both alkyne types completely to the corresponding alkane.[7]

Generally, the semi-hydrogenation of internal alkynes to the corresponding cis-alkene can be

more selective than that of terminal alkynes.[1]
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Data Presentation: Alkene Selectivity in Catalytic
Hydrogenation

Alkyne
Type

Substrate Catalyst
Alkene
Selectivity
(%)

Alkane
Formation

Reference

Terminal 1-Octyne
Nickel Boride

(P-2)
up to 90 Observed [1]

Terminal
Phenylacetyl

ene

Nickel Boride

(P-2)
up to 90 Observed [1]

Internal 2-Hexyne
Nickel Boride

(P-2)
96 Minimal [1]

Internal 3-Hexyne
Nickel Boride

(P-2)
98 Minimal [1]

Experimental Workflow: Selective Hydrogenation of
Alkynes
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Caption: Catalytic reduction pathways for alkynes leading to different isomeric products.

Hydration
The addition of water across the triple bond is catalyzed by acid and, typically, a mercury(II)

salt. The regiochemical outcome is a key point of differentiation.

Terminal Alkynes: Hydration follows Markovnikov's rule, where the initial enol intermediate

forms with the hydroxyl group on the more substituted carbon. This enol rapidly tautomerizes
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to the more stable keto form, yielding a methyl ketone.[9][10] An alternative, anti-

Markovnikov hydration can be achieved via hydroboration-oxidation, which produces an

aldehyde.[9]

Internal Alkynes: For symmetrical internal alkynes, hydration yields a single ketone product.

[9] However, the hydration of unsymmetrical internal alkynes is not regioselective and

produces a mixture of two isomeric ketone products, as protonation of the two sp carbons

occurs without a strong preference.[9][11]

Logical Relationship: Hydration Product Outcomes

Terminal Alkyne

Methyl Ketone

 H₂O, H₂SO₄, HgSO₄

(Markovnikov)

Aldehyde

 1. R₂BH
 2. H₂O₂, NaOH

(Anti-Markovnikov)

Unsymmetrical
Internal Alkyne

Mixture of Ketones

 H₂O, H₂SO₄, HgSO₄
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Caption: Divergent products from the hydration of terminal vs. internal alkynes.

Hydrohalogenation
The addition of hydrogen halides (HX) across the triple bond is another electrophilic addition

where regioselectivity is key.

Terminal Alkynes: The reaction follows Markovnikov's rule, with the halogen adding to the

more substituted carbon.[12][13] The addition of a second equivalent of HX results in a

geminal dihalide, with both halogens on the same carbon.[14]

Internal Alkynes: Symmetrical internal alkynes yield a single vinyl halide. Unsymmetrical

internal alkynes give a mixture of regioisomeric vinyl halides, often as a mix of E and Z

isomers.[14][15]

Metal-Catalyzed Reactions
Modern organic synthesis relies heavily on metal-catalyzed reactions, some of which exhibit

profound selectivity for one type of alkyne over the other.

Sonogashira Coupling
The Sonogashira coupling is a cornerstone of C-C bond formation, creating a bond between an

sp-hybridized carbon and an sp²-hybridized carbon.

Reactivity: This reaction is exclusive to terminal alkynes.[16][17] It involves the palladium-

catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a

copper(I) salt.[18] The reaction proceeds via the formation of a copper(I) acetylide

intermediate.[19]

Internal Alkynes: Internal alkynes do not have the required C-H bond for the initial oxidative

addition step and are unreactive under Sonogashira conditions.

Experimental Workflow: Sonogashira Coupling Catalytic
Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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